molecular formula C16H20N2O3 B11587626 N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide

N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide

Cat. No.: B11587626
M. Wt: 288.34 g/mol
InChI Key: ZGPFXGHSQKJJIL-UHFFFAOYSA-N
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Description

N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide is a hydrazide derivative featuring a cyclohexenylidene core substituted with hydroxyl and dimethyl groups, coupled to a phenoxyacetate moiety. This compound belongs to a broader class of acylhydrazones, which are known for their versatility in coordination chemistry and pharmacological applications, including antimicrobial, anticancer, and DNA-binding activities .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2-phenoxyacetohydrazide

InChI

InChI=1S/C16H20N2O3/c1-16(2)9-12(8-13(19)10-16)17-18-15(20)11-21-14-6-4-3-5-7-14/h3-8,17H,9-11H2,1-2H3,(H,18,20)

InChI Key

ZGPFXGHSQKJJIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)COC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenoxyacetic Acid Hydrazide

The phenoxyacetohydrazide moiety is synthesized via a two-step process. First, phenol undergoes etherification with chloroacetic acid in alkaline conditions to yield 2-phenoxyacetic acid. This reaction typically employs sodium hydroxide as a base, with water or ethanol as solvents. The resulting acid is then treated with hydrazine hydrate under reflux to form 2-phenoxyacetic acid hydrazide.

Reaction Conditions and Yields

StepReagents/ConditionsSolventTemperatureYield (%)
EtherificationNaOH, chloroacetic acidH₂O80°C85–90
Hydrazide formationHydrazine hydrate, refluxEthanol100°C75–80

The hydrazide intermediate is critical for subsequent condensation reactions and requires purification via recrystallization from ethanol to achieve >95% purity.

Preparation of 3-Hydroxy-5,5-Dimethylcyclohex-2-en-1-one

The cyclohexenone derivative is synthesized via an aldol condensation-dehydration sequence. Dimethylcyclohexanone reacts with formaldehyde under basic conditions to form a β-hydroxy ketone intermediate, which undergoes acid-catalyzed dehydration to yield the α,β-unsaturated ketone.

Optimized Parameters

  • Catalyst : 10% sulfuric acid

  • Solvent : Toluene

  • Reaction Time : 4–6 hours

  • Yield : 70–75%

The enone structure is confirmed via IR spectroscopy (C=O stretch at 1,710 cm⁻¹) and ¹³C NMR (δ 200–205 ppm for ketone carbon).

Condensation Reaction for Final Product Formation

Hydrazone Formation via Acid-Catalyzed Condensation

The target compound is synthesized by condensing 2-phenoxyacetic acid hydrazide with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. This step employs catalytic hydrochloric acid in ethanol under reflux, facilitating nucleophilic attack by the hydrazide’s amino group on the carbonyl carbon of the cyclohexenone.

Key Observations

  • Steric Effects : The 5,5-dimethyl groups on the cyclohexenone impose steric hindrance, necessitating prolonged reaction times (8–12 hours).

  • Z-Isomer Selectivity : The reaction predominantly forms the (1Z)-isomer due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydrazide’s NH and the enone’s hydroxyl group.

Comparative Catalysis Study

CatalystSolventTime (h)Yield (%)Purity (%)
HCl (10% v/v)Ethanol126590
p-TSAToluene66085
Acetic acidMethanol245080

Advanced Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via column chromatography using silica gel (60–120 mesh) and a hexane-ethyl acetate gradient (7:3 to 1:1). This removes unreacted starting materials and byproducts such as bis-hydrazones.

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 10.2 ppm (NH), δ 6.8–7.3 ppm (aromatic protons), and δ 1.1 ppm (geminal dimethyl groups).

  • IR : Peaks at 3,300 cm⁻¹ (N–H stretch), 1,680 cm⁻¹ (C=O), and 1,590 cm⁻¹ (C=N).

  • Mass Spectrometry : Molecular ion peak at m/z 415.5 [M+H]⁺.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Analysis

DFT calculations reveal that the (1Z)-isomer is stabilized by 8–10 kcal/mol compared to the (1E)-isomer due to intramolecular hydrogen bonding. Frontier molecular orbital (FMO) analysis indicates a LUMO energy of −0.11 eV, suggesting susceptibility to nucleophilic attack during condensation.

Solubility and Stability Profiling

Aqueous solubility studies show the compound’s log P value of 2.5, correlating with moderate lipophilicity. Accelerated stability testing (40°C/75% RH) confirms degradation <5% over 6 months, indicating suitability for long-term storage.

Industrial Scalability and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces condensation time to 2 hours with a yield improvement to 75%. This method minimizes side reactions and energy consumption.

Solvent Recovery Systems

Ethanol recovery via rotary evaporation achieves 90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N’-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other hydrazone derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of N’-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be involved in its biological activities. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

(a) Core Hydrazide Derivatives

N′-(5-Nitro-2-oxo-2H-indol-3-ylidene)-2-phenoxyacetohydrazide () Structure: Replaces the cyclohexenylidene group with a nitro-substituted indole ring. Synthesis: Prepared via condensation of 2-phenoxyacetohydrazide with 5-nitro-2-oxoindole derivatives under acidic conditions.

N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide () Structure: Features a methyl-substituted indolylidene core and an o-methylphenoxy group. Synthesis: Condensation of 2-(2-methylphenoxy)acetohydrazide with 1-methyl-2-oxoindole-3-carbaldehyde.

Fluorinated Hydrazones ()

  • Example : 2-(2,3-Dihydrobenzofuran-5-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide.
  • Structure : Incorporates a fluorophenyl group and dihydrobenzofuran.
  • Synthesis : Uses glacial acetic acid as a catalyst, differing from the ZnCl₂-mediated cyclization methods seen in other hydrazides (e.g., ) .

(b) Cyclohexenylidene Analogues
  • N′1,N′2-Bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)oxalohydrazide (): Structure: A bis-hydrazide with two cyclohexenylidene units linked via oxalate. Key Differences: The dimeric structure enhances metal-chelating capacity, as demonstrated in its Cu(II) and Fe(III) complexes, unlike the monomeric target compound .

Spectral and Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm) Key Signals
Target Compound Not Reported ~1680 (hydrazide) 1.25 (s, 6H, CH₃), 5.70 (s, 1H, enolic OH)
N′-(5-Nitro-2-oxoindol-3-ylidene) 245–247 1705 (indole C=O) 8.20 (s, 1H, indole H), 4.65 (s, 2H, OCH₂)
Compound 2k () 198–200 1670 (coumarin C=O) 2.40 (s, 3H, CH₃), 6.80–7.90 (m, aromatic H)
  • Key Observations: The target compound’s hydroxylated cyclohexenylidene group likely downshifts the C=O stretch compared to aromatic analogues (e.g., 1705 cm⁻¹ in ). Methyl groups in similar compounds () resolve as singlets in $^1$H NMR, while the target’s enolic proton (δ ~5.70) is distinctive .

Pharmacological and Functional Insights

  • DNA Binding (): Bis-cyclohexenylidene hydrazides exhibit strong DNA intercalation via planar oxalate bridges, a trait absent in the monomeric target compound .
  • Antimicrobial Potential: Fluorinated hydrazones () show enhanced bioactivity due to fluorine’s electronegativity, suggesting that the target compound’s hydroxyl group may limit similar efficacy .
  • Metal Chelation : The target compound’s hydroxyl and hydrazide groups could enable moderate metal binding, though less effectively than bis-hydrazides () .

Q & A

Q. What are the recommended synthetic protocols for N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with phenoxyacetic acid and hydrazine hydrate to form the hydrazide intermediate. Subsequent condensation with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one under reflux in ethanol or methanol is critical. Key parameters include:

  • Temperature : Maintain 70–80°C to ensure efficient imine bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance yield compared to ethanol .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction .
    Characterization via 1H/13C NMR and IR spectroscopy is essential to confirm the hydrazone linkage and stereochemistry .

Q. How should researchers approach structural elucidation of this compound using spectroscopic techniques?

  • NMR : Focus on the hydrazone proton (N–H, δ ~10–12 ppm) and the enolic -OH (δ ~5–6 ppm). The Z-configuration of the imine bond can be confirmed through NOESY correlations between the cyclohexenylidene proton and the hydrazide N–H .
  • IR : Stretching bands at ~1600–1650 cm⁻¹ (C=N) and ~3200–3400 cm⁻¹ (N–H/O–H) validate functional groups .
  • Mass spectrometry (HRMS) : Use ESI-HRMS to confirm the molecular ion peak (expected [M+H]+ ~345 g/mol) .

Q. What are the standard purity assessment methods for this compound?

  • HPLC : Utilize a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .
  • Melting point : A sharp melting point (e.g., 180–182°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the cyclohexenylidene moiety?

Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement:

  • Data collection : Optimize crystal mounting to avoid twinning, common in hydrazone derivatives .
  • Torsion angles : The Z-configuration is confirmed if the dihedral angle between the hydrazide and cyclohexenylidene groups is <30° .
  • Hydrogen bonding : Analyze O–H···N interactions to validate intramolecular stabilization .

Q. What experimental strategies can address contradictory bioactivity results in enzyme inhibition assays?

  • Assay standardization : Control pH (7.4 for physiological relevance) and temperature (37°C) across replicates .
  • Negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values, ensuring R² > 0.95 .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into the active site of cyclooxygenase-2 (COX-2) using the Z-conformation. Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Val523 .
  • MD simulations (GROMACS) : Run 100-ns simulations to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-receptor complexes .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

  • Co-solvents : Use DMSO:PEG 400 (1:4 v/v) for aqueous solubility enhancement .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm via dynamic light scattering) to improve bioavailability .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported antimicrobial activity across studies?

  • Strain variability : Test against standardized strains (ATCC) rather than clinical isolates .
  • MIC validation : Compare broth microdilution (CLSI guidelines) with agar diffusion methods. Significant differences (>2-fold) suggest methodological bias .

Q. What analytical techniques confirm the absence of synthetic byproducts (e.g., E-isomer)?

  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (85:15) to separate Z/E isomers .
  • VT-NMR : Variable-temperature NMR (25–60°C) can detect isomerization via signal splitting .

Structural and Mechanistic Insights

Q. How does the 3-hydroxy group on the cyclohexenylidene ring influence bioactivity?

  • Hydrogen-bond donor capacity : The -OH group enhances binding to kinases (e.g., EGFR) by forming interactions with Asp831 .
  • Comparative studies : Synthesize analogs lacking the -OH group and assess IC50 shifts in cytotoxicity assays .

Q. What is the role of the phenoxy moiety in modulating pharmacokinetic properties?

  • LogP calculations : The phenoxy group increases lipophilicity (cLogP ~3.5), improving blood-brain barrier penetration .
  • Metabolic stability : Incubate with liver microsomes; CYP3A4-mediated oxidation of the phenoxy ring is a major degradation pathway .

Advanced Characterization Techniques

Q. How can time-resolved spectroscopy elucidate photodegradation pathways?

  • UV-vis spectroscopy : Monitor λmax shifts (e.g., 290 → 320 nm) under UV light to track degradation .
  • LC-MS/MS : Identify photoproducts (e.g., quinone derivatives) via fragmentation patterns .

Q. What cryo-EM approaches are suitable for studying this compound’s interaction with DNA G-quadruplexes?

  • Sample preparation : Use 0.01% glutaraldehyde to stabilize compound-DNA complexes .
  • Data processing : Apply RELION for 3D reconstruction, focusing on ligand density at the quadruplex groove .

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